molecular formula Cl4H10O5Sn B167670 Stannane, tetrachloro-, pentahydrate CAS No. 10026-06-9

Stannane, tetrachloro-, pentahydrate

Cat. No.: B167670
CAS No.: 10026-06-9
M. Wt: 350.6 g/mol
InChI Key: KHMOASUYFVRATF-UHFFFAOYSA-J
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Description

Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes.

Properties

IUPAC Name

tetrachlorostannane;pentahydrate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.5H2O.Sn/h4*1H;5*1H2;/q;;;;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMOASUYFVRATF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.Cl[Sn](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4Sn.5H2O, Cl4H10O5Sn
Record name STANNIC CHLORIDE, PENTAHYDRATE
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DSSTOX Substance ID

DTXSID6074413
Record name Stannane, tetrachloro-, pentahydrate
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Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes., White or slightly yellow solid with a mild odor of hydrogen chloride; [Merck Index]
Record name STANNIC CHLORIDE, PENTAHYDRATE
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Record name Stannic chloride pentahydrate
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CAS No.

10026-06-9
Record name STANNIC CHLORIDE, PENTAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4538
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Tin(IV) chloride, pentahydrate (1:4:5)
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Record name Stannane, tetrachloro-, pentahydrate
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Synthesis routes and methods I

Procedure details

A tin (IV) chloride pentahydrate (Aldrich) solution was prepared by addition of the solid to distilled water; 20% colloidal alumina (AL-20, PQ Corp.) was stirred into this solution and a white precipitate formed. An aqueous potassium hydroxide (Fisher) solution was added to the tin chloride solution and stirred; colloidal silica (HS-40, DuPont) was added to the mixture (to give a final reactant ratio of 2K2O:3.8SiO2 :SnO2 :0.1Al2O3 :80H2O) and the resulting gel stirred until homogeneous. The gel was reacted in a polytetrafluoroethylene-lined autoclave (Parr) at 200° C. for 21 days to produce a white solid after the reactor was cooled to room temperature. This solid was washed repeatedly with distilled water, filtered, and dried to yield a fine white powder (Phase G). Chemical analysis indicated 13.67% K, 22.82% Sn, 18.69% Si, and 0.92% Al. A typical X-ray diffraction pattern for Phase G is given in Table 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A tin (IV) chloride pentahydrate (Aldrich) solution was prepared by addition of the solid to distilled water. A second solution was produced by combining sodium hydroxide (Fisher) and 40% colloidal silica (HS-40, DuPont) in distilled water followed by vigorous stirring; a source of alumina was next added to the second solution and sometimes heated to aid in dissolution. The two mixtures were combined at room temperature by slow addition of the alumina silica solution to the aqueous tin chloride solution with rapid stirring (exothermic), producing a thick white gel. The gel was reacted in a polytetrafluoroethylene-lined autoclave (Parr) at 200° C. to produce a white solid after the reactor was cooled to room temperature. This solid was washed repeatedly with distilled water, filtered, and dried to yield a fine white powder. Reactant ratios, sources, and conditions are given in Table 1. Chemical analyses of products are given in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alumina silica
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0 (± 1) mol
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reactant
Reaction Step Two
Name
tin chloride
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0 (± 1) mol
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reactant
Reaction Step Two
Name
polytetrafluoroethylene
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Approximately 4000 ml of distilled water was heated to about 80 degrees C. A solution of SnCl4.5H2O in 2000 ml of distilled water, about 0.445 g SnO2 /ml was prepared. Approximately 30 g of P2O5 was dissolved into 250 ml of concentrated HCl, then an additional 125 ml of HCl was added. Approximately 500 ml of concentrated HCl was then added to the SnCl4 solution. The SnCl4 and P2O5 solutions were mixed together in a beaker.
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
SnCl4
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0 (± 1) mol
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reactant
Reaction Step Five
Name
SnCl4
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0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Approximately 6500 ml of distilled water was heated to about 80 degrees C. Approximately 30 g of P2O5 was dissolved in 250 ml of concentrated HCl, then an additional 125 ml of HCl was added. A solution of SnCl4.5H2O in 2000 ml of distilled water was prepared which contained about 0.445 g SnO2 /ml. A solution of TaCl5 in concentrated HCl was prepared which contained about 0.19M TaCl5. The TaCl5, SnCl4 and P2O5 solutions were mixed together in a beaker.
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
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Quantity
125 mL
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solvent
Reaction Step Two
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Quantity
6500 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four
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Quantity
30 g
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reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
[Compound]
Name
SnO2
Quantity
0.445 g
Type
reactant
Reaction Step Six
[Compound]
Name
TaCl5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
TaCl5
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
SnCl4
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0 (± 1) mol
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reactant
Reaction Step Eight
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reactant
Reaction Step Eight

Synthesis routes and methods V

Procedure details

Approximately 2000 ml of distilled water was heated to about 80 degrees C. A solution of SnCl4.5H2O in 500 ml of distilled water, 0.445 g SnO2 /ml was prepared. Approximately 7.5 g of P2O5 was dissolved in 63 ml of concentrated HCl, then an additional 31 ml of HCl was added. About 125 ml of concentrated HCl was added to the SnCl4 solution. The SnCl4 and P2O5 solutions were mixed together in a beaker.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
63 mL
Type
solvent
Reaction Step Three
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
SnCl4
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
125 mL
Type
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Reaction Step Five
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Quantity
31 mL
Type
solvent
Reaction Step Six
Customer
Q & A

Q1: What makes stannic chloride pentahydrate an effective catalyst?

A1: Stannic chloride pentahydrate exhibits Lewis acidity, meaning it can accept electron pairs. This property enables it to interact with reactants and facilitate the formation of intermediates, thus accelerating reaction rates. [, , ]

Q2: What types of reactions are commonly catalyzed by stannic chloride pentahydrate?

A2: Research highlights its effectiveness in catalyzing esterification reactions. For example, it has been successfully used in synthesizing dibutyl adipate [], n-butyl chloroacetate [], dibutyl maleate [], and various cinnamate esters []. It also demonstrates efficacy in acetalization reactions, such as the synthesis of benzaldehyde-1,2-propanediol acetal [] and cyclohexanone 1,2-propanediol ketal []. Additionally, it has been employed in dehydration reactions like the conversion of cyclohexanol to cyclohexene. []

Q3: Can you provide an example of a reaction mechanism where stannic chloride pentahydrate acts as a catalyst?

A3: In the synthesis of dibutyl adipate, stannic chloride pentahydrate interacts with the carboxylic acid group of adipic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by n-butanol. This interaction lowers the activation energy, leading to the formation of the ester product. []

Q4: In what solvents is stannic chloride pentahydrate typically soluble and used?

A5: Stannic chloride pentahydrate demonstrates solubility in various organic solvents, including cyclohexane, ethanol, and acetone. The choice of solvent can influence reaction yields and selectivity. [, , , , , ]

Q5: What is the molecular formula and weight of stannic chloride pentahydrate?

A5: Its molecular formula is SnCl4·5H2O, and its molecular weight is 350.6 g/mol.

Q6: Are there any spectroscopic techniques used to characterize stannic chloride pentahydrate?

A7: While the provided research primarily focuses on its catalytic applications, spectroscopic techniques like infrared spectroscopy (FT-IR) can be used to confirm the presence of specific functional groups and analyze the interaction between stannic chloride pentahydrate and ligands. []

Q7: Are there alternative catalysts to stannic chloride pentahydrate for the reactions mentioned?

A9: Yes, several alternative catalysts have been explored for these reactions, including p-toluene sulfonic acid, solid superacids, heteropoly acids, zeolites, and ionic liquids. The choice often depends on factors like cost, efficiency, reusability, and environmental impact. [, , , , , ]

Q8: What are the environmental concerns associated with stannic chloride pentahydrate, and are there strategies for mitigation?

A10: While the provided research does not directly address its environmental impact, stannic chloride pentahydrate, like many metal compounds, requires careful handling and disposal. Employing greener catalytic alternatives, optimizing reaction conditions to minimize waste, and developing efficient recycling methods are crucial steps towards mitigating any potential negative impact. []

Q9: Apart from catalysis, are there other applications of stannic chloride pentahydrate?

A11: Yes, stannic chloride pentahydrate has been utilized as a precursor for synthesizing tin oxide (SnO2) nanomaterials, which find applications in solar cells, gas sensors, and lithium-ion batteries. [, , ]

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